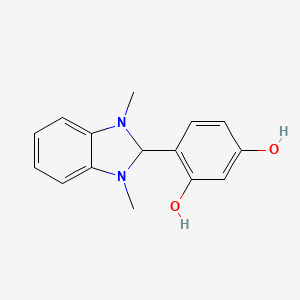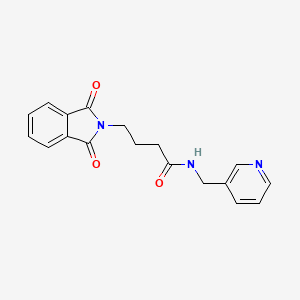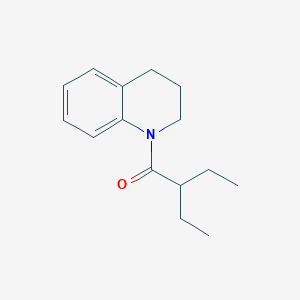![molecular formula C15H14ClFN2O3S2 B5709217 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine, also known as TCS 1102, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. TCS 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 in lab experiments is that it has been shown to have a relatively low toxicity profile. This makes it a potentially useful compound for in vitro and in vivo studies. However, one limitation of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102. One area of interest is the development of more water-soluble analogs of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102, which could make it easier to administer in certain experimental settings. Another area of interest is the investigation of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 and its potential applications in the treatment of cancer and inflammation.
Métodos De Síntesis
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. The resulting compound is then reacted with piperazine to form 1-(5-chloro-2-thienyl)piperazine. This compound is then reacted with 3-fluorobenzoyl chloride to form the final product, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102.
Propiedades
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-4-5-14(23-13)24(21,22)19-8-6-18(7-9-19)15(20)11-2-1-3-12(17)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKDNXLZIENOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)

![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)



![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)



![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)